4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
“4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazole derivatives are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, such as “this compound”, includes a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis
Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions .Scientific Research Applications
Anticancer Potential
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide and its derivatives have been extensively studied for their anticancer properties. A study by Ravinaik et al. (2021) reported the synthesis of substituted benzamides, including compounds similar to this compound, and evaluated their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021). Yurttaş et al. (2015) also synthesized similar derivatives, finding considerable anticancer activity in some of these compounds against different cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Compounds related to this compound have shown significant antimicrobial properties. Incerti et al. (2017) synthesized novel carboxamides/acetamides derivatives and found them to be potent against various bacterial and fungal species (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017). Another study by Bikobo et al. (2017) synthesized thiazole derivatives and reported potent antimicrobial activity against several bacterial and fungal strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Anticonvulsant and Analgesic Properties
Research has also explored the potential anticonvulsant and analgesic properties of benzothiazole derivatives. Siddiqui et al. (2009) synthesized triazinobenzothiazole derivatives that were evaluated for anticonvulsant and anti-nociceptive activities, finding several compounds with significant effects (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Ahmed, 2009). Similarly, Khokra et al. (2019) reported the synthesis of benzothiazole coupled sulfonamide derivatives with notable anticonvulsant activity in a mouse model (Khokra, Arora, Khan, Kaushik, Saini, & Husain, 2019).
Antibacterial and Antifungal Effects
Bhusari et al. (2008) synthesized sulphonamide derivatives with a benzothiazole nucleus and reported significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Histone Deacetylase Inhibition
A study by Kraker et al. (2003) found that CI-994, a compound similar to this compound, is a histone deacetylase inhibitor causing histone hyperacetylation in living cells, suggesting a molecular mechanism for its antitumor activity (Kraker, Mizzen, Hartl, Miin, Allis, & Merriman, 2003).
Mechanism of Action
Target of Action
The primary target of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular drugs .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of Mycobacterium tuberculosis. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain its cell wall, which is essential for its survival and proliferation. The downstream effects of this disruption are a decrease in the viability of the bacteria and a reduction in its ability to cause infection .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound effectively reduces the viability of the bacteria, leading to a decrease in the severity of the infection .
Future Directions
Properties
IUPAC Name |
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-6-8-16(9-7-15)21(26)23-18-12-10-17(11-13-18)22-24-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBRJMRUCYRQNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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